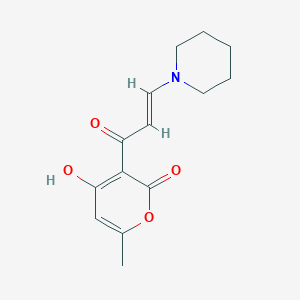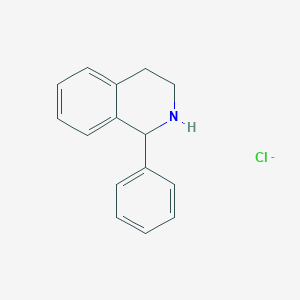
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a phenyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride typically involves the following steps:
Formation of N-(2-phenethyl)benzamide: This is achieved by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenethyl)benzamide is then mixed with phosphorus pentoxide, phosphorus trichloride, and a benzene solvent, followed by heating.
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The 1-Phenyl-3,4-dihydroisoquinoline is further reacted with an alcohol solvent and hydroboron to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing costs, and minimizing environmental impact by avoiding the use of organic solvents and simplifying post-reaction treatments .
化学反应分析
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydroboron, and various halogenated compounds for substitution reactions . The major products formed from these reactions are often derivatives of tetrahydroisoquinoline with different functional groups attached.
科学研究应用
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride has several scientific research applications:
作用机制
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It can inhibit monoamine oxidase (MAO) activity, thereby affecting the catabolism of neurotransmitters like dopamine . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
相似化合物的比较
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the phenyl group and has different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group instead of a phenyl group and exhibits different pharmacological properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group and is known for its neuroprotective effects.
属性
分子式 |
C15H15ClN- |
|---|---|
分子量 |
244.74 g/mol |
IUPAC 名称 |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H/p-1 |
InChI 键 |
CPJJLGSNPKSIJC-UHFFFAOYSA-M |
规范 SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


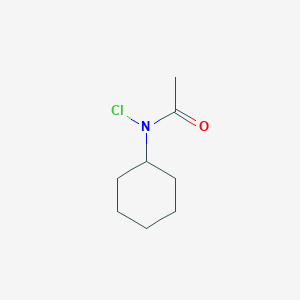
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
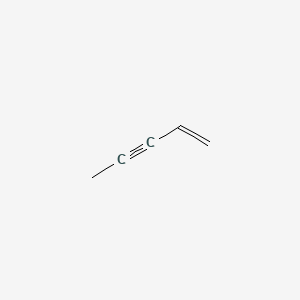
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
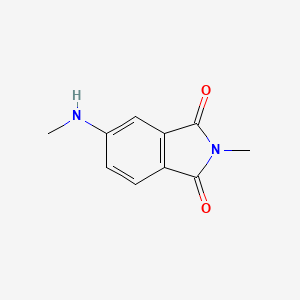
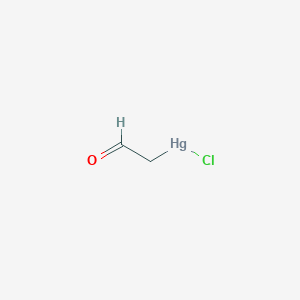

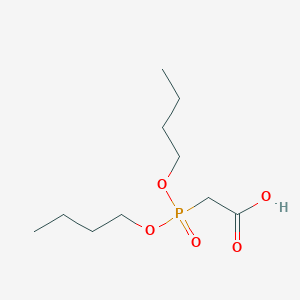
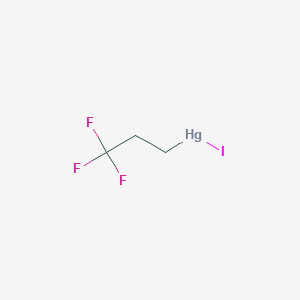
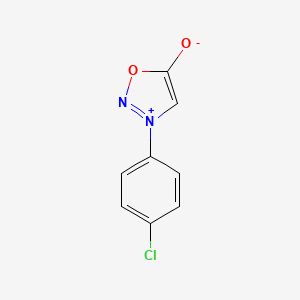
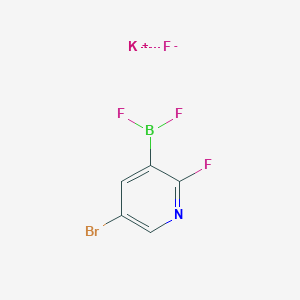
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
